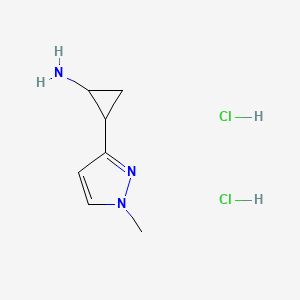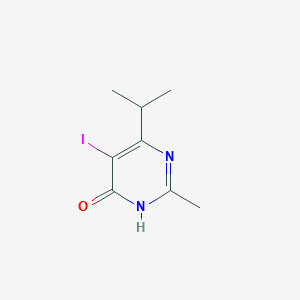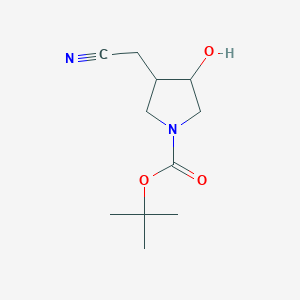
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It features a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, can be achieved through various methods. One common approach involves the reaction of tert-butyl bromoacetate with the corresponding amine or alcohol under basic conditions . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Amines from the reduction of the cyanomethyl group.
Substitution: Esters or ethers from the substitution of the hydroxyl group.
Scientific Research Applications
Chemistry: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used as a probe in NMR studies of macromolecular complexes due to the distinct NMR signals of the tert-butyl group .
Medicine: In medicinal chemistry, tert-butyl esters are often employed as protecting groups for carboxylic acids during peptide synthesis .
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
tert-Butyl Group: Provides steric hindrance and stability to the molecule.
Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.
Comparison with Similar Compounds
tert-Butyl 3-cyanomethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a pyrrolidine ring.
tert-Butyl 3-cyanomethyl-4-hydroxy-1,2,4-triazine: Contains a triazine ring and a hydroxyl group, similar to the pyrrolidine compound.
Uniqueness: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and the pyrrolidine ring, which imparts specific reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3 |
InChI Key |
CHZMTYJWURGDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
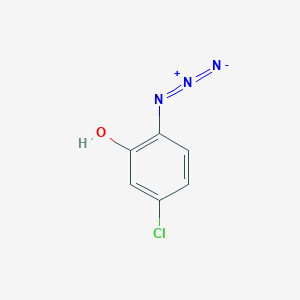
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
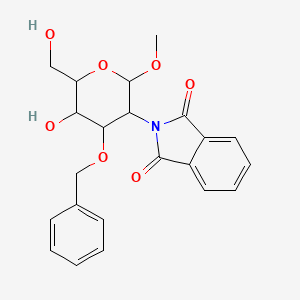

![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)
![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)
